(R)-Prasugrel Thiolactone (R)-Prasugrel Thiolactone
Brand Name: Vulcanchem
CAS No.: 1283166-42-6
VCID: VC0045767
InChI:
SMILES:
Molecular Formula: C₁₈H₁₈FNO₂S
Molecular Weight: 331.4

(R)-Prasugrel Thiolactone

CAS No.: 1283166-42-6

Cat. No.: VC0045767

Molecular Formula: C₁₈H₁₈FNO₂S

Molecular Weight: 331.4

* For research use only. Not for human or veterinary use.

(R)-Prasugrel Thiolactone - 1283166-42-6

Specification

CAS No. 1283166-42-6
Molecular Formula C₁₈H₁₈FNO₂S
Molecular Weight 331.4

Introduction

Chemical Structure and Properties

(R)-Prasugrel Thiolactone, also known as 2-oxo-prasugrel or R-95913, is characterized by specific chemical and physical properties that distinguish it from both prasugrel and its active metabolite .

Chemical Identifiers

The detailed chemical identifiers of (R)-Prasugrel Thiolactone are presented in Table 1:

PropertyValue
CAS Number1283166-42-6 / 150322-38-6
Molecular FormulaC₁₈H₁₈FNO₂S
Molecular Weight331.40 g/mol
IUPAC Name5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Synonyms2-Desacetyl Prasugrel; 2-Oxo-Prasugrel; R-95913

Structural Features

(R)-Prasugrel Thiolactone differs structurally from prasugrel primarily by the absence of the acetate group at the 2-position of the thieno[3,2-c]pyridine ring system, which is replaced by a ketone functionality. This structural modification is crucial for its role as an intermediate in the bioactivation pathway. The (R) designation indicates the specific stereochemistry at the chiral center, which is important for the compound's biological activity .

Formation and Metabolism

The formation and subsequent metabolism of (R)-Prasugrel Thiolactone represent critical stages in the bioactivation pathway of prasugrel, ultimately leading to its pharmacologically active metabolite.

Bioactivation Pathway

Prasugrel undergoes a two-step bioactivation process to produce its active metabolite. In the first step, prasugrel is rapidly hydrolyzed by esterases, primarily human carboxylesterase hCE2, to form (R)-Prasugrel Thiolactone (R-95913) . This process is notably different from the bioactivation of clopidogrel, which requires cytochrome P450 (CYP)-mediated oxidation of its thiophene ring to form its corresponding thiolactone intermediate .

The second step involves the conversion of (R)-Prasugrel Thiolactone to the active thiol metabolite (R-138727 or PAM), which is mediated by CYP enzymes. This transformation occurs through the formation of thiolactone sulfoxides, which undergo hydrolytic opening to form sulfenic acids. These intermediates are subsequently reduced by various agents such as ascorbate, phosphines, reductases, or glutathione to yield the active thiol metabolites .

Comparative Metabolism with Clopidogrel

The metabolic pathways of prasugrel and clopidogrel differ significantly, particularly in the efficiency of formation of their respective thiolactone intermediates and active metabolites. Research has demonstrated that the in vivo formation of (R)-Prasugrel Thiolactone is substantially more efficient than the formation of clopidogrel's thiolactone intermediate .

A comparative study in rats and dogs revealed striking differences in the areas under the plasma concentration versus time curve (AUC) for the thiolactone intermediates after oral administration of prasugrel and clopidogrel:

SpeciesPrasugrel Thiolactone AUC (ng·h/ml)Clopidogrel Thiolactone AUC (ng·h/ml)
Rats15.8 ± 15.90.113 ± 0.226
Dogs454 ± 10423.3 ± 4.3

These results indicate a significantly more efficient hydrolysis of prasugrel to (R)-Prasugrel Thiolactone compared to the conversion of clopidogrel to its thiolactone intermediate, particularly in the intestine during absorption .

Comparative Studies with Clopidogrel

Comparative research between prasugrel and clopidogrel provides valuable insights into the differences in their metabolic pathways and clinical efficacy.

Efficiency of Bioactivation

Studies examining the relative bioavailability of the active metabolites of prasugrel and clopidogrel have revealed significant differences in their bioactivation efficiency:

SpeciesPrasugrel Active Metabolite Bioavailability (%)Clopidogrel Active Metabolite Bioavailability (%)
Rats25%7%
Dogs25%10%

These findings indicate that the conversion of prasugrel to its active metabolite via (R)-Prasugrel Thiolactone is approximately 2.5-3.5 times more efficient than the conversion of clopidogrel to its active metabolite, contributing to prasugrel's more potent and consistent antiplatelet effects .

First-Pass Metabolism

Research Findings and Biological Significance

Recent research has expanded our understanding of (R)-Prasugrel Thiolactone's formation and transformation, particularly through biocatalytic approaches.

Biocatalytic Synthesis

Innovative research has explored the use of unspecific peroxygenases (UPOs) from fungi for the biocatalytic synthesis of antiplatelet metabolites, including those derived from prasugrel. In these studies, a cascade of porcine liver esterase (PLE) and UPO from the agaric fungus Marasmius rotula (MroUPO) was applied to convert prasugrel to its active metabolite via (R)-Prasugrel Thiolactone .

The optimization of reaction conditions yielded impressive results, with the complete conversion of prasugrel to (R)-Prasugrel Thiolactone achieved after 60 minutes using PLE. Further processing with MroUPO and various reaction parameters yielded the active metabolite with high efficiency, as shown in Table 3:

EntrySubstrateEnzyme CombinationpHThiolactone Yield (%)Active Metabolite Yield (%)
8PrasugrelPLE/AaeUPO7.087.4 ± 3.05.8 ± 0.6
10PrasugrelPLE/MroUPO7.039.1 ± 2.034.2 ± 0.4
11PrasugrelPLE/CglUPO7.019.0 ± 0.528.2 ± 1.2
12PrasugrelPLE/MweUPO7.046.5 ± 2.731.0 ± 0.3

These findings demonstrate the potential of biocatalytic approaches for the efficient synthesis of (R)-Prasugrel Thiolactone and its conversion to the active metabolite, offering alternatives to conventional chemical synthesis methods .

In Vivo Formation

Research in animal models has provided valuable insights into the in vivo formation of (R)-Prasugrel Thiolactone. Single intraduodenal administration of prasugrel demonstrated complete conversion, resulting in high concentrations of both (R)-Prasugrel Thiolactone and the active metabolite in rat portal vein plasma. This observation confirms that these metabolites are generated in the intestine during the absorption process, highlighting the efficiency of prasugrel's bioactivation pathway .

Methods of Synthesis and Preparation

Various approaches have been developed for the synthesis and preparation of (R)-Prasugrel Thiolactone, ranging from chemical synthesis to enzymatic methods.

Enzymatic Synthesis

The enzymatic synthesis of (R)-Prasugrel Thiolactone typically involves the use of carboxylesterases, particularly porcine liver esterase (PLE), to hydrolyze prasugrel. In one documented procedure, prasugrel was incubated with PLE in a phosphate buffer (pH 7.0) at 25°C. The reaction was monitored by thin-layer chromatography, with complete conversion observed after approximately 60 minutes. The reaction mixture was extracted with dichloromethane, and the organic phase was dried with sodium sulfate. Evaporation in vacuo yielded a yellow pale oil, which was further purified by preparative liquid chromatography to obtain (R)-Prasugrel Thiolactone with high purity (>98%) .

This enzymatic approach offers advantages over chemical synthesis methods, including milder reaction conditions, higher stereo- and regioselectivity, and potentially higher yields .

Applications in Pharmaceutical Research

(R)-Prasugrel Thiolactone has several important applications in pharmaceutical research and development.

Pharmacokinetic Studies

As a key intermediate in the bioactivation pathway of prasugrel, (R)-Prasugrel Thiolactone serves as an important marker in pharmacokinetic studies. Monitoring its formation and subsequent conversion to the active metabolite provides valuable insights into prasugrel's absorption, distribution, metabolism, and excretion (ADME) properties .

Structure-Activity Relationship Studies

The study of (R)-Prasugrel Thiolactone contributes to structure-activity relationship (SAR) analyses of thienopyridine antiplatelet agents. Understanding the structural features and stereochemical requirements for efficient conversion to the active metabolite guides the rational design of novel antiplatelet drugs with improved efficacy and safety profiles .

Reference Standards

Purified (R)-Prasugrel Thiolactone serves as an important reference standard for analytical methods used in drug development, quality control, and clinical studies of prasugrel. Its availability facilitates the accurate identification and quantification of metabolites in biological samples, supporting both research and regulatory requirements .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator